
H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 ist ein synthetisches Peptid, das aus einer Sequenz von Aminosäuren besteht. Jede Aminosäure in dieser Sequenz liegt in ihrer DL-Form vor, was bedeutet, dass sie sowohl D- als auch L-Enantiomere enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:
Harzbeladung: Die erste Aminosäure wird an ein Harz gebunden.
Entschützung: Die Schutzgruppe der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.
Kupplung: Die nächste Aminosäure, die an ihrer Aminogruppe geschützt ist, wird aktiviert und an die wachsende Peptidkette gekoppelt.
Wiederholung: Die Schritte 2 und 3 werden für jede Aminosäure in der Sequenz wiederholt.
Spaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.
Häufige Reagenzien, die bei der SPPS verwendet werden, sind:
N,N'-Diisopropylcarbodiimid (DIC): oder zur Aktivierung.
N-Methylmorpholin (NMM): oder als Basen.
Trifluoressigsäure (TFA): zur Entschützung und Spaltung.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieses Peptids automatisierte Peptidsynthesizer umfassen, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen, wodurch eine hohe Reinheit und Ausbeute gewährleistet wird. Darüber hinaus kann die Großproduktion die kontinuierliche Fließsynthese nutzen, die die kontinuierliche Zugabe von Reagenzien und die Entfernung von Nebenprodukten ermöglicht, wodurch die Effizienz gesteigert wird.
Analyse Chemischer Reaktionen
Reaktionstypen
H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Methioninrest kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.
Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert oder modifiziert werden, um die Eigenschaften des Peptids zu verändern.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid (H2O2) oder Ameisensäure zur Methioninoxidation.
Reduktionsmittel: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) zur Reduktion von Disulfidbrücken.
Substitutionsreagenzien: Verschiedene chemische Reagenzien, abhängig von der gewünschten Modifikation, wie z. B. Acylierungs- oder Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So führt beispielsweise die Oxidation von Methionin zu Methioninsulfoxid oder -sulfon, während die Reduktion von Disulfidbrücken freie Thiole ergibt.
Wissenschaftliche Forschungsanwendungen
H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2: hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese, Faltung und Stabilität.
Biologie: Untersuchung seiner Rolle bei Protein-Protein-Wechselwirkungen und zellulären Signalwegen.
Medizin: Erforschung seines potenziellen therapeutischen Nutzens, z. B. antimikrobielle Aktivität oder als Wirkstoffträger.
Industrie: Einsatz bei der Entwicklung von Peptid-basierten Materialien und Nanotechnologie.
Wirkmechanismus
Der Wirkmechanismus von This compound hängt von seiner spezifischen Anwendung ab. Im Allgemeinen entfalten Peptide ihre Wirkungen durch Interaktion mit molekularen Zielstrukturen wie Rezeptoren, Enzymen oder anderen Proteinen. Diese Wechselwirkungen können Signalwege, Enzymaktivität oder zelluläre Prozesse modulieren.
Wirkmechanismus
The mechanism of action of H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 depends on its specific application. Generally, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate signaling pathways, enzyme activity, or cellular processes.
Vergleich Mit ähnlichen Verbindungen
H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2: kann mit anderen synthetischen Peptiden verglichen werden, wie z. B.
H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-Thr-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-Thr-DL-Tyr-DL-Pro-DL-Arg-DL-Thr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-Thr-DL-Pro-NH2: Ein Calcitonin-Derivat, das als Anti-Parathyroid-Mittel verwendet wird.
H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: Ein Glucagon-like Peptid 1 (GLP-1)-Analogon, das zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird.
Die Einzigartigkeit von This compound liegt in seiner spezifischen Sequenz und dem Vorhandensein sowohl von D- als auch L-Enantiomeren, die seine biologische Aktivität und Stabilität beeinflussen können.
Eigenschaften
Molekularformel |
C47H71N15O11S |
|---|---|
Molekulargewicht |
1054.2 g/mol |
IUPAC-Name |
N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanediamide |
InChI |
InChI=1S/C47H71N15O11S/c1-23(2)15-33(45(71)58-31(40(51)66)13-14-74-6)60-46(72)35(17-27-20-52-22-55-27)57-38(65)21-54-47(73)39(24(3)4)62-41(67)25(5)56-44(70)34(16-26-19-53-30-10-8-7-9-28(26)30)61-43(69)32(11-12-36(49)63)59-42(68)29(48)18-37(50)64/h7-10,19-20,22-25,29,31-35,39,53H,11-18,21,48H2,1-6H3,(H2,49,63)(H2,50,64)(H2,51,66)(H,52,55)(H,54,73)(H,56,70)(H,57,65)(H,58,71)(H,59,68)(H,60,72)(H,61,69)(H,62,67) |
InChI-Schlüssel |
XXFIWKDBCZWORZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


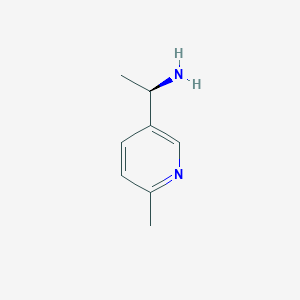
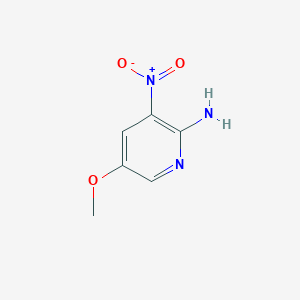

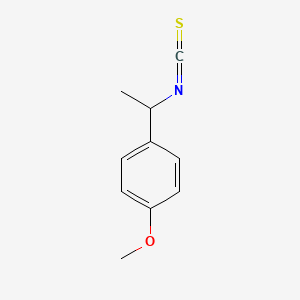
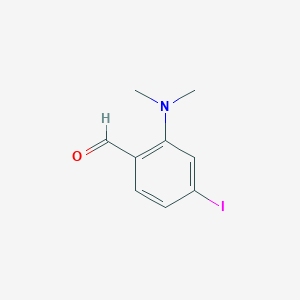

![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)
![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)
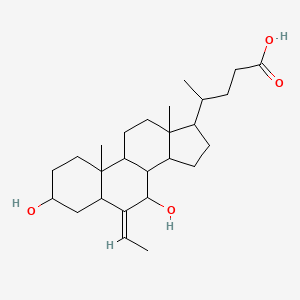


![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)

![7-[(beta-D-Glucopyranosyl)oxy]-3',4',5,8-tetrahydroxyflavone](/img/structure/B12094953.png)
